molecular formula C12H14ClNO B14036408 (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride

(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride

Cat. No.: B14036408
M. Wt: 223.70 g/mol
InChI Key: VGGCSZQXGUUOMD-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C12H14ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of chemical reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable oxidizing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, such as chlorine or bromine, under acidic or basic conditions.

Major Products

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of naphthalene derivatives without the hydroxyl group.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)ethanol: A similar compound with a hydroxyl group but without the amino group.

    2-(Naphthalen-1-yl)ethanol: Another similar compound with the hydroxyl group positioned differently on the naphthalene ring.

Uniqueness

(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1R)-2-amino-1-naphthalen-2-ylethanol;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1

InChI Key

VGGCSZQXGUUOMD-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O.Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O.Cl

Origin of Product

United States

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